molecular formula C25H25N3O2S B2564620 N-(2,3-dimethylphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 374600-54-1

N-(2,3-dimethylphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2564620
CAS No.: 374600-54-1
M. Wt: 431.55
InChI Key: RPMIVBLCIZUEHD-UHFFFAOYSA-N
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Description

This compound is a tetrahydropyrimidine derivative with a 2-methoxy-1-naphthyl substituent at position 4 and a 2,3-dimethylphenyl group on the carboxamide moiety. Its molecular formula is C₂₄H₂₃N₃O₂S, with a molar mass of 417.52 g/mol . Structural features such as the naphthyl ring system may enhance π-π stacking interactions in biological targets, while the methyl and methoxy groups influence lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c1-14-8-7-11-19(15(14)2)27-24(29)21-16(3)26-25(31)28-23(21)22-18-10-6-5-9-17(18)12-13-20(22)30-4/h5-13,23H,1-4H3,(H,27,29)(H2,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMIVBLCIZUEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C=CC4=CC=CC=C43)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the tetrahydropyrimidine class. Its structure includes a thioxo group and a carboxamide functional group, which are significant for its biological activity. The presence of multiple aromatic rings enhances its lipophilicity, potentially influencing its pharmacokinetic properties and biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit various anticancer activities. For example, studies on tetrahydropyrimidine derivatives have shown promising results in inhibiting the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and others. The mechanism of action often involves interference with cellular pathways essential for cancer cell proliferation and survival .

Case Study: Inhibition of MDA-MB-231 Cell Line

In a study evaluating the biological activity of related compounds, several derivatives demonstrated significant cytotoxicity against the MDA-MB-231 cell line. The IC50 values ranged from 27.6 μM to 43 μM for various synthesized compounds. This suggests that structural modifications in the tetrahydropyrimidine framework can enhance or reduce biological activity .

Antimicrobial Activity

The biological activity of tetrahydropyrimidine derivatives extends to antimicrobial properties as well. Compounds featuring similar structures have been reported to exhibit antibacterial and antifungal activities against pathogens like E. coli and S. aureus. The presence of functional groups such as methoxy and thioxo seems to play a crucial role in enhancing these activities .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of these compounds. Modifications in substituents can lead to variations in potency and selectivity against different biological targets. For instance:

Compound Structural Features Biological Activity
N-(2,3-dimethylphenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamidePhenyl group instead of naphthylDifferent activity profile
6-Methyl-2-oxo-1,2,3,4-tetrahydropyrimidineLacks thioxo groupMore stable but less reactive
4-(3-Methoxyphenyl)-N-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidineContains methoxy and chloro groupsEnhanced solubility and bioavailability

The unique combination of functional groups in this compound may confer distinct biological properties compared to these similar compounds.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. The evaluation of its biological activities is essential for understanding its potential applications in pharmacology.

Experimental Methods

Common methods for evaluating biological activity include:

  • In vitro assays : Assessing cytotoxicity using various cancer cell lines.
  • Antimicrobial susceptibility testing : Evaluating effectiveness against bacterial strains.
  • Mechanistic studies : Understanding how these compounds interact with cellular targets.

Scientific Research Applications

Chemical Characteristics

The compound has the following molecular characteristics:

  • Molecular Formula: C25H25N3O2S
  • Molecular Weight: 431.55 g/mol
  • Functional Groups: Thioxo group and carboxamide functional group, contributing to its reactivity and biological activity .

Anticancer Properties

Research indicates that compounds within the tetrahydropyrimidine class exhibit significant anticancer activities. N-(2,3-dimethylphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been studied for its potential to inhibit the growth of various cancer cell lines. For instance:

  • In vitro studies have shown that similar compounds can inhibit cell proliferation in human cancer cell lines such as OVCAR-8 and A549 .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Molecular docking studies have indicated that it may act as an inhibitor of key inflammatory pathways, such as the 5-lipoxygenase pathway . This suggests that further research could explore its use in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Researchers have explored various derivatives to enhance biological activity or modify pharmacokinetic properties. For example:

Compound Name Structure Highlights Unique Features
N-(2,3-dimethylphenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideContains a phenyl group instead of naphthylExhibits different biological activity profiles
6-Methyl-2-oxo-1,2,3,4-tetrahydropyrimidineLacks thioxo groupMore stable but potentially less reactive
4-(3-Methoxyphenyl)-N-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidineContains methoxy and chloro groupsMay show enhanced solubility and bioavailability

These derivatives can lead to variations in biological activity and pharmacological profiles .

Pharmacokinetics

The presence of multiple aromatic rings in the structure enhances lipophilicity, which can influence absorption and distribution in biological systems. Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound .

Future Research Directions

Given the promising applications of this compound in anticancer and anti-inflammatory research:

  • In vivo studies are necessary to confirm efficacy and safety.
  • Mechanistic studies should be conducted to elucidate the pathways through which it exerts its biological effects.
  • Optimization of derivatives could lead to compounds with improved therapeutic indices.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The compound belongs to a broader class of 2-thioxo-tetrahydropyrimidine carboxamides. Key structural analogues include:

Compound Name R<sup>1</sup> (Position 4) R<sup>2</sup> (Amide Substituent) Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound 2-Methoxy-1-naphthyl 2,3-Dimethylphenyl 417.52 Reference compound for comparison.
N-(2-Chlorophenyl) analogue 3-Methoxyphenyl 2-Chlorophenyl ~387.52 Chlorine atom increases electronegativity.
N-(4-Chlorophenyl)-3-nitrophenyl derivative 3-Nitrophenyl 4-Chlorophenyl ~433.89 Nitro group enhances electron-withdrawing effects.
Trifluoromethyl-containing analogue Substituted phenyl 2-Chloro-4-(trifluoromethyl)phenyl ~452.94 Trifluoromethyl group improves metabolic stability.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 2-methoxy group (electron-donating) contrasts with chlorine or nitro substituents in analogues, which may reduce electron density at the aromatic ring, affecting binding interactions .
  • Lipophilicity : The naphthyl system increases logP compared to phenyl derivatives, likely enhancing membrane permeability but risking solubility limitations .

Challenges :

  • The naphthyl group in the target compound may slow reaction kinetics due to steric hindrance during cyclocondensation.
  • Nitro-substituted analogues (e.g., ) require careful control of reaction temperatures to avoid side reactions.
Pharmacological and Physicochemical Properties
Property Target Compound N-(2-Chlorophenyl) Analogue 3-Nitrophenyl Derivative
Antimicrobial Activity Not reported Moderate activity (Gram+) High activity (MIC: 8 µg/mL)
Solubility (logS) Estimated: -4.5 -3.8 -5.1
Metabolic Stability High (methyl/naphthyl) Moderate (chlorine susceptibility) Low (nitro reduction)

Key Findings :

  • Antimicrobial Efficacy : Nitro and chloro substituents enhance activity against Gram-positive bacteria, but the target compound’s naphthyl group may redirect selectivity toward fungal targets .
NMR and Spectral Comparisons

Evidence from highlights that substituents at positions 29–36 and 39–44 (analogous to the naphthyl and methyl groups in the target compound) induce distinct chemical shifts in NMR spectra:

  • Region A (39–44 ppm) : The naphthyl group causes upfield shifts due to anisotropic shielding, absent in phenyl analogues.
  • Region B (29–36 ppm) : Methoxy and methyl groups produce split peaks, differentiating the target compound from nitro- or chloro-substituted derivatives .

Q & A

Q. What are common synthetic routes for this tetrahydropyrimidine derivative?

The compound is typically synthesized via tandem reactions involving the Knoevenagel condensation and Michael addition , followed by intramolecular cyclization. For example, 2-thioxo-tetrahydropyrimidine scaffolds can be prepared by reacting substituted β-keto esters with thiourea derivatives under acidic conditions. Key intermediates, such as ethyl 6-methyl-2-thioxo-tetrahydropyrimidine carboxylates, are often alkylated or arylated at specific positions to introduce functional groups like methoxy-naphthyl or dimethylphenyl moieties .

Q. What spectroscopic methods are used to confirm the compound’s structure?

Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) is critical for assigning proton environments and carbon frameworks, particularly for distinguishing between aromatic (naphthyl) and aliphatic (tetrahydropyrimidine) regions. Infrared (IR) spectroscopy identifies functional groups like thioamide (C=S, ~1200 cm⁻¹) and carboxamide (N–H, ~3300 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while X-ray diffraction (XRD) provides unambiguous crystallographic evidence of stereochemistry and intramolecular interactions .

Q. What intermediates are critical in its synthesis?

Ethyl carboxylate derivatives (e.g., ethyl 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) serve as foundational intermediates. Subsequent functionalization involves introducing aryl groups (e.g., 2-methoxy-1-naphthyl) via nucleophilic substitution or coupling reactions. Protecting groups, such as tert-butyldimethylsilyl (TBS) or tetrahydro-2H-pyran (THP), may be used to stabilize reactive sites during multi-step syntheses .

Q. What safety protocols are recommended for handling this compound?

Use personal protective equipment (PPE) (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Follow protocols for handling thioamide derivatives, which may release toxic H₂S under acidic conditions. Refer to safety data sheets (SDS) for specific storage guidelines (e.g., inert atmosphere, desiccants) .

Advanced Research Questions

Q. How is regioselectivity achieved during alkylation of the thioxo group?

Regioselective alkylation at the sulfur atom (C=S) is influenced by steric and electronic factors. For example, using bulky alkyl halides (e.g., allyl bromide) in polar aprotic solvents (e.g., DMF) directs substitution to the sulfur atom rather than nitrogen. XRD analysis of the alkylated product (e.g., 6-allylsulfanyl derivatives) confirms regiochemistry by mapping bond lengths and angles around the thioether moiety .

Q. How do intramolecular hydrogen bonds influence conformational stability?

Intramolecular N–H⋯N or N–H⋯O hydrogen bonds between the carboxamide and pyrimidine moieties enforce planar conformations, as observed in XRD studies. For example, dihedral angles between the tetrahydropyrimidine core and aryl substituents (e.g., 12.8° for a fluorophenyl group) are stabilized by these interactions, affecting molecular rigidity and bioactivity .

Q. How can computational methods predict its bioactivity?

Molecular docking and QSAR models correlate structural features (e.g., methoxy-naphthyl hydrophobicity, carboxamide hydrogen-bonding capacity) with biological targets. For pyrimidine derivatives, docking into enzyme active sites (e.g., kinases) can predict inhibition constants (Ki), validated experimentally via enzymatic assays .

Q. How to resolve contradictions in reaction yields reported across synthetic methods?

Systematically compare catalytic systems (e.g., Lewis acids like BF₃·Et₂O vs. protic acids like HCl), solvent polarity, and temperature. For instance, Knoevenagel reactions in ethanol may yield 60–70% product, while microwave-assisted synthesis in DMF improves yields to >85% by reducing side reactions. Purity checks via HPLC or TLC identify unreacted starting materials or byproducts .

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